molecular formula C19H27N3O3S2 B2948796 ethyl 2-({5-[2-(adamantan-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoate CAS No. 391875-00-6

ethyl 2-({5-[2-(adamantan-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoate

Cat. No.: B2948796
CAS No.: 391875-00-6
M. Wt: 409.56
InChI Key: RAPWNIJXVSHLPJ-UHFFFAOYSA-N
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Description

Ethyl 2-({5-[2-(adamantan-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoate is a complex organic compound that features an adamantane moiety, a thiadiazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({5-[2-(adamantan-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoate typically involves multiple steps. One common method starts with the preparation of adamantan-1-yl acetic acid, which is then converted into its corresponding acyl chloride. This intermediate reacts with 5-amino-1,3,4-thiadiazole-2-thiol to form the desired thiadiazole derivative. Finally, esterification with ethyl bromoacetate under basic conditions yields the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yields, reducing reaction times, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({5-[2-(adamantan-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The adamantane moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted adamantane derivatives.

Scientific Research Applications

Ethyl 2-({5-[2-(adamantan-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-({5-[2-(adamantan-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its adamantane and thiadiazole moieties. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(adamantan-1-yl)-2-aminoacetate
  • N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide
  • 2-(adamantan-1-yl)-5-aryl-1,3,4-oxadiazoles

Uniqueness

Ethyl 2-({5-[2-(adamantan-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoate is unique due to the combination of its adamantane and thiadiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 2-[[5-[[2-(1-adamantyl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3S2/c1-3-25-16(24)11(2)26-18-22-21-17(27-18)20-15(23)10-19-7-12-4-13(8-19)6-14(5-12)9-19/h11-14H,3-10H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPWNIJXVSHLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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